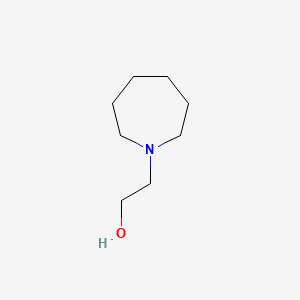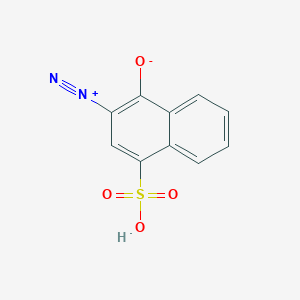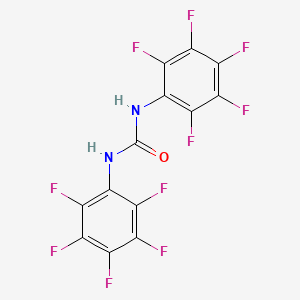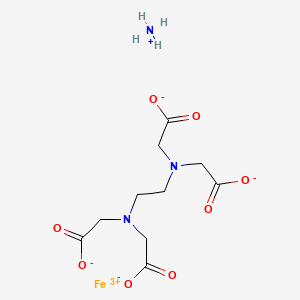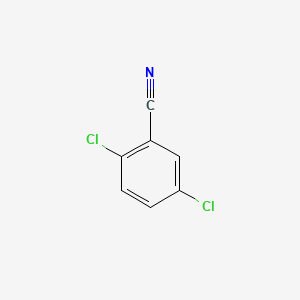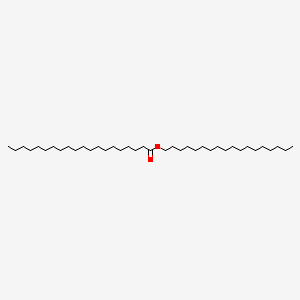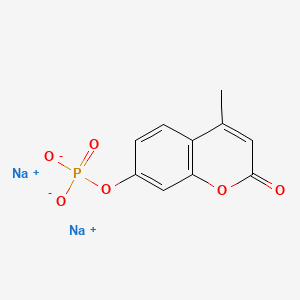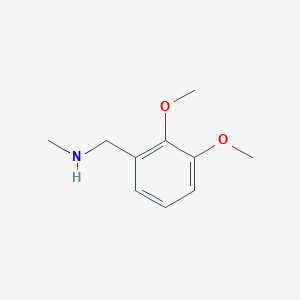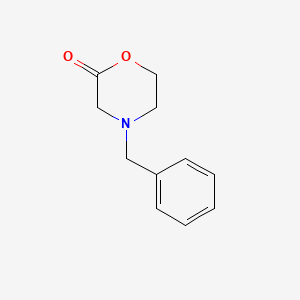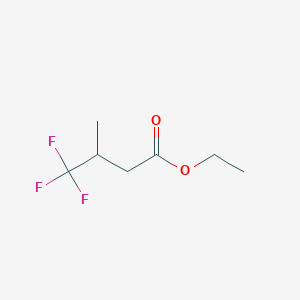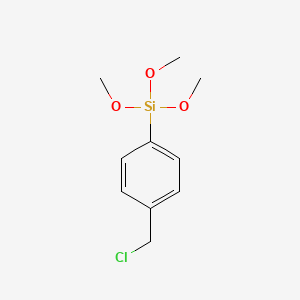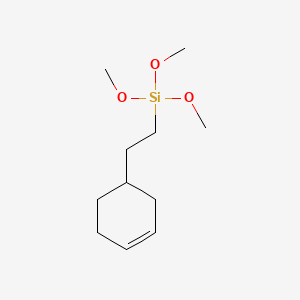
2-(3-Cyclohexenyl)ethyltrimethoxysilane
Overview
Description
2-(3-Cyclohexenyl)ethyltrimethoxysilane is a chemical compound with the molecular formula C11H22O3Si . It is also known by other names such as Silane, (2-(3-cyclohexen-1-yl)ethyl)trimethoxy-, and [2-(3-Cyclohexenyl)ethyl]trimethoxysilane .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with 2C4H9O(1-) *Ni(2+) *(x)KCl in tetrahydrofuran at 20 degrees Celsius for 12 hours . The reaction takes place in a glovebox under an inert atmosphere .Molecular Structure Analysis
The molecular weight of this compound is 230.3761 . The structure of this compound includes a cyclohexenyl ring attached to an ethyl group, which is further connected to a trimethoxysilane group .Physical And Chemical Properties Analysis
This compound has a density of 1.02 g/cm^3 . It has a boiling point of 109°C at 6mm and a melting point of less than 0°C . The refractive index is 1.4476 , and it has a flash point of 80°C . It also reacts slowly with moisture/water .Scientific Research Applications
Cycloaddition Reactions
Organosilanes participate in cycloaddition reactions, which are crucial for synthesizing cyclic compounds. For instance, formal [4 + 2] cycloaddition between various 3-ethoxycyclobutanones and allyltrialkylsilanes has been achieved, demonstrating the utility of silanes in organic synthesis and the potential for creating complex cyclic structures (Matsuo et al., 2009).
Sol-Gel Chemistry
The sol-gel process involving organotrialkoxysilanes is significant for material science, enabling the formation of siloxane network polymers. These materials have applications in creating functionalized sol-gel materials, indicating the role of organosilanes in developing advanced materials (Loy et al., 2000).
Surface Modification
Organosilanes are used for surface modification to enhance interfacial bonding, as demonstrated in studies involving γ-methacryloxypropyltrimethoxysilane and silica surfaces. This application is critical in materials engineering, including improving composite materials' strength and stability (Chen & Brauer, 1982).
Catalysis
In catalysis, organosilanes have been explored as surrogates for hazardous compounds, offering safer alternatives for synthetic applications. For example, cyclohexa-2,5-dien-1-ylsilanes have been identified as effective surrogates for monosilane (SiH4), demonstrating organosilanes' role in transition-metal-free transfer hydrosilylations (Simonneau & Oestreich, 2015).
Electrolyte Solvents for Batteries
Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries, highlighting organosilanes' potential in energy storage applications (Amine et al., 2006).
Safety and Hazards
This compound is identified as a potential skin and eye irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be handled only in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
2-(3-Cyclohexenyl)ethyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the synthesis of organosilicon compounds . It interacts with various enzymes and proteins, facilitating the formation of stable siloxane bonds. These interactions are crucial for the compound’s ability to modify surfaces and create functionalized materials. The nature of these interactions involves the hydrolysis of the methoxy groups, leading to the formation of silanol groups that can further react with other biomolecules .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins . The compound’s ability to modify surfaces can lead to changes in cell adhesion, proliferation, and differentiation. Additionally, it can impact the expression of specific genes involved in cellular metabolism and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the formation of siloxane bonds . This compound can bind to enzymes and proteins, leading to their inhibition or activation. The hydrolysis of the methoxy groups results in the formation of reactive silanol groups, which can further interact with other biomolecules. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is known to react slowly with moisture, leading to the gradual formation of silanol groups . Over time, these reactive groups can further interact with other biomolecules, leading to long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its efficacy and impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can effectively modify surfaces and interact with biomolecules without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and changes in cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors . The hydrolysis of the methoxy groups leads to the formation of silanol groups, which can further participate in metabolic reactions. These interactions can affect metabolic flux and the levels of specific metabolites, ultimately influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to modify surfaces can also influence its distribution within tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles, affecting its activity and function. The formation of siloxane bonds can also impact the compound’s localization within cells, leading to changes in cellular processes and functions .
properties
IUPAC Name |
2-cyclohex-3-en-1-ylethyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-5,11H,6-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNFZEBTNPLCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CCC=CC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886839 | |
| Record name | Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67592-36-3 | |
| Record name | [2-(3-Cyclohexen-1-yl)ethyl]trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67592-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(2-(trimethoxysilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067592363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 4-[2-(trimethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(3-cyclohexen-1-yl)ethyl]trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




